molecular formula C7H5FN2O4 B8197329 2-Amino-4-fluoro-6-nitrobenzoic acid

2-Amino-4-fluoro-6-nitrobenzoic acid

Cat. No.: B8197329
M. Wt: 200.12 g/mol
InChI Key: QXRCKMMTAQYOLP-UHFFFAOYSA-N
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Description

2-Amino-4-fluoro-6-nitrobenzoic acid is an organic compound with the molecular formula C7H5FN2O4 It is a derivative of benzoic acid, featuring amino, fluoro, and nitro substituents on the benzene ring

Preparation Methods

The synthesis of 2-Amino-4-fluoro-6-nitrobenzoic acid typically involves the nitration of 2-amino-4-fluorobenzoic acid. One common method includes the following steps:

    Nitration Reaction: 2-Amino-4-fluorobenzoic acid is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, under controlled temperature conditions to introduce the nitro group at the 6-position of the benzene ring.

    Purification: The reaction mixture is then neutralized, and the product is purified through recrystallization or chromatography techniques to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness, yield, and purity.

Chemical Reactions Analysis

2-Amino-4-fluoro-6-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents and conditions used in these reactions include acids, bases, catalysts, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2-Amino-4-fluoro-6-nitrobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-fluoro-6-nitrobenzoic acid depends on its specific application. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

2-Amino-4-fluoro-6-nitrobenzoic acid can be compared with other similar compounds, such as:

    2-Amino-6-fluorobenzoic acid:

    4-Fluoroanthranilic acid: Another fluorinated benzoic acid derivative with different substitution patterns, leading to distinct chemical properties and uses.

    2-Nitrobenzoic acid: Contains a nitro group but lacks the amino and fluoro substituents, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical properties and potential for diverse applications.

Properties

IUPAC Name

2-amino-4-fluoro-6-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O4/c8-3-1-4(9)6(7(11)12)5(2-3)10(13)14/h1-2H,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRCKMMTAQYOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)C(=O)O)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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